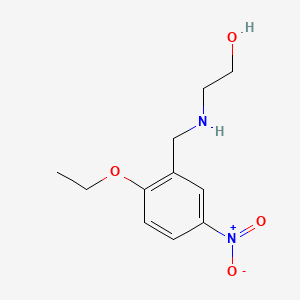
Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)-: is an organic compound with a complex structure that includes an ethanol backbone, an ethoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- typically involves multi-step organic reactions. One common method includes the nitration of an ethoxybenzene derivative followed by a reductive amination process. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethoxy group can enhance the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethanol, 2-ethoxy-: A simpler compound with similar functional groups but lacking the nitrophenyl group.
Ethanol, 2-[(2-aminoethyl)amino]-: Contains an aminoethyl group instead of the nitrophenyl group.
Ethanol, 2-(methylamino)-: Features a methylamino group instead of the ethoxy and nitrophenyl groups.
Uniqueness: Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- is unique due to the presence of both the ethoxy and nitrophenyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making this compound valuable in various research fields.
Properties
CAS No. |
61361-62-4 |
|---|---|
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-[(2-ethoxy-5-nitrophenyl)methylamino]ethanol |
InChI |
InChI=1S/C11H16N2O4/c1-2-17-11-4-3-10(13(15)16)7-9(11)8-12-5-6-14/h3-4,7,12,14H,2,5-6,8H2,1H3 |
InChI Key |
VMWFSQQDIYPLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















